

Carmine Red Staining for Plant Tissue Sections: Application Notes and Protocols

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Compound of Interest

Compound Name: Carmine Red

Cat. No.: B13386439

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Introduction

Carmines, a vibrant red dye derived from carminic acid produced by the cochineal insect (*Dactylopius coccus*), has been a valuable tool in histology for centuries.^{[1][2]} Its utility in plant biology lies in its ability to selectively stain various cellular components, providing high-contrast images for microscopic analysis.^{[3][4]} This document provides detailed application notes and experimental protocols for the use of **carmine red** staining in plant tissue sections, catering to the needs of researchers in plant sciences and related fields.

Application Notes

Principle of Staining

Carmines are a complex of carminic acid and aluminum.^{[3][4]} The staining mechanism is multifaceted and depends on the specific formulation and the target cellular structure. The primary modes of action involve:

- **Coordination Bonds:** Carmine stains nuclei and chromosomes through the formation of coordination bonds.^{[3][4]} The aluminum in the carmine complex acts as a mordant, facilitating the binding of the dye to the chromatin.
- **Hydrogen Bonding:** Glycogen, a storage polysaccharide in some plant cells, can be stained by carmine via hydrogen bonds.^{[3][4]}

- **Ionic Interactions:** Acidic mucopolysaccharides, components of mucilage and some cell walls, react ionically with the carmine complex.[3][4]

The specificity of the staining can be modulated by the pH of the staining solution and the presence of other reagents.

Applications in Plant Science

While widely known for chromosome visualization, carmine staining has broader applications in plant histology:

- **Cytogenetics:** Acetocarmine is a classic stain for visualizing chromosomes during mitosis and meiosis, enabling chromosome counting and karyotyping.
- **Histology of Reproductive Organs:** Staining of ovules, pollen tubes, and embryo sacs to study plant reproductive biology.
- **General Histology:** As a counterstain to provide contrast to other stains, highlighting nuclei and other specific structures.
- **Detection of Polysaccharides:**
 - **Glycogen:** Best's carmine formulation can be used to identify glycogen granules, which may be present in storage tissues or reproductive cells.
 - **Acidic Mucopolysaccharides:** Mucicarmine staining is effective in localizing mucilage (a type of acidic mucopolysaccharide) in secretory structures like ducts and cavities, as well as in the cell walls of certain tissues.[5]

Data Presentation: Recommended Staining Parameters

The optimal staining conditions can vary depending on the plant species, tissue type, and the specific carmine formulation used. The following tables summarize recommended parameters based on established protocols.

Table 1: Acetocarmine Staining for Plant Chromosomes

Parameter	Recommendation	Notes
Fixative	Carnoy's fluid (6:3:1 Ethanol:Chloroform:Acetic Acid)	Fixation time can range from a few hours to 24 hours.
Stain Concentration	1% Acetocarmine	A solution of 1% carmine in 45% acetic acid.
Staining Time	30 minutes to several hours	Freshly fixed material requires less time. Older material may need longer staining.
Destaining/Differentiation	45% Acetic Acid	Used to remove excess stain and improve contrast.

Table 2: Best's Carmine Staining for Glycogen in Plant Tissues (Adapted Protocol)

Parameter	Recommendation	Notes
Fixative	Carnoy's or alcoholic-formalin	Formalin fixation can also be used, though alcoholic fixatives are often recommended for glycogen preservation. [6] [7]
Stain Concentration	See protocol for working solution preparation	A stock solution is prepared and then diluted to make the working solution. [6] [8]
Staining Time	15-30 minutes	Some protocols suggest longer times, even overnight. [6] [7]
Differentiation	Best's Differentiator (Ethanol/Methanol/Water mixture)	Used to de-stain the background, making the glycogen granules more prominent. [6]

Table 3: Mucicarmine Staining for Acidic Mucopolysaccharides in Plant Tissues (Adapted Protocol)

Parameter	Recommendation	Notes
Fixative	10% Neutral Buffered Formalin	A common fixative for preserving mucopolysaccharides.
Stain Concentration	Diluted Mucicarmine Solution	The commercial or prepared stock solution is often diluted before use. [9]
Staining Time	10-20 minutes	Staining times can be adjusted based on the tissue and desired intensity. [10]
Counterstain	Hematoxylin	Often used to stain nuclei for better cellular context. [10]

Experimental Protocols

Protocol 1: Acetocarmine Staining for Plant Chromosomes (Squash Method)

This protocol is suitable for observing chromosomes in actively dividing tissues like root tips and anthers.

Materials:

- Plant material (e.g., root tips, young flower buds)
- Carnoy's fixative (60 ml ethanol, 30 ml chloroform, 10 ml glacial acetic acid)
- 1% Acetocarmine solution (1 g carmine in 100 ml of 45% acetic acid)
- 45% Acetic acid
- Microscope slides and coverslips

- Forceps, needles, and razor blades
- Alcohol lamp or hot plate
- Blotting paper

Procedure:

- **Fixation:** Excise fresh plant material and immediately place it in Carnoy's fixative for at least 2-4 hours at room temperature. For longer storage, transfer the tissue to 70% ethanol and store at 4°C.
- **Staining:** Transfer the fixed material into a small vial containing 1% acetocarmine solution. The staining time can vary from 30 minutes to several hours. For dense tissues, gently heating the vial over an alcohol lamp for a few seconds can facilitate stain penetration.
- **Maceration and Squashing:**
 - Place a drop of 45% acetic acid on a clean microscope slide.
 - Transfer a small piece of the stained tissue into the drop of acetic acid.
 - For root tips, use a razor blade to excise the meristematic region.
 - Use needles to gently tease apart the tissue.
 - Place a coverslip over the tissue.
 - Gently tap the coverslip with the blunt end of a needle to spread the cells.
 - Place a piece of blotting paper over the coverslip and press firmly with your thumb to squash the tissue and spread the chromosomes.
- **Observation:** Examine the preparation under a light microscope.

Protocol 2: Best's Carmine Staining for Glycogen in Plant Sections (Adapted)

This protocol is adapted from histological methods for animal tissues and can be used for paraffin-embedded plant sections.

Materials:

- Paraffin-embedded plant tissue sections on slides
- Xylene
- Ethanol (absolute, 95%, 70%)
- Distilled water
- Best's Carmine Stock Solution:
 - Carmine: 2 g
 - Potassium carbonate: 1 g
 - Potassium chloride: 5 g
 - Distilled water: 60 ml
 - Ammonia (specific gravity 0.880): 20 ml
- Best's Carmine Working Solution:
 - Stock solution: 10 ml
 - Ammonia: 15 ml
 - Methanol: 15 ml
- Best's Differentiator:
 - Absolute ethanol: 20 ml
 - Methanol: 10 ml

- Distilled water: 25 ml
- Hematoxylin (e.g., Mayer's) for counterstaining (optional)

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate sections through a graded series of ethanol (absolute, 95%, 70%) and finally in distilled water.
- Nuclear Counterstain (Optional): Stain with hematoxylin for 2-5 minutes, then rinse in tap water.
- Staining:
 - Prepare the working solution immediately before use.
 - Stain sections in Best's carmine working solution for 15-30 minutes.
- Differentiation:
 - Rinse briefly in Best's differentiator to remove excess stain.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded ethanol series.
 - Clear in xylene and mount with a suitable mounting medium.

Expected Results:

- Glycogen: Pink to red granules
- Nuclei (if counterstained): Blue

Protocol 3: Mucicarmine Staining for Acidic Mucopolysaccharides in Plant Sections (Adapted)

This protocol is useful for identifying mucilage in plant tissues.

Materials:

- Paraffin-embedded plant tissue sections on slides
- Xylene
- Ethanol (absolute, 95%, 70%)
- Distilled water
- Mucicarmine Solution (Southgate's Method):
 - Carmine: 1 g
 - Aluminum hydroxide: 1 g
 - 50% Ethanol: 100 ml
 - Aluminum chloride (anhydrous): 0.5 g
- Hematoxylin for counterstaining
- Acid alcohol (1% HCl in 70% ethanol)

Procedure:

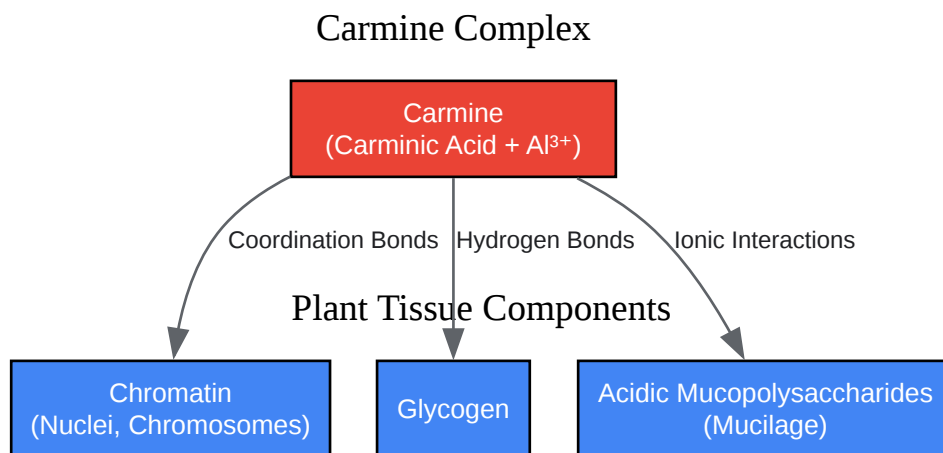
- Deparaffinization and Rehydration: As described in Protocol 2.
- Nuclear Counterstain: Stain with hematoxylin for 2-3 minutes.
- Differentiation: Differentiate briefly in acid alcohol.
- Bluing: Rinse in tap water and then in a bluing agent (e.g., Scott's tap water substitute) to turn the hematoxylin blue.

- Staining: Stain with the mucicarmin solution for 10-20 minutes.[10]
- Dehydration and Mounting: Rinse quickly in water, then dehydrate through a graded ethanol series, clear in xylene, and mount.

Expected Results:

- Acidic mucopolysaccharides (mucilage): Deep rose to red
- Nuclei: Blue
- Other tissue elements: Yellow (if a yellow counterstain like tartrazine is used) or unstained.

Visualizations



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